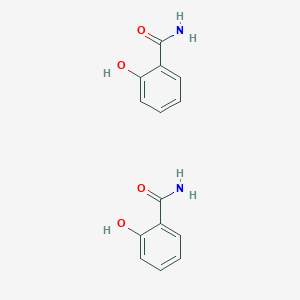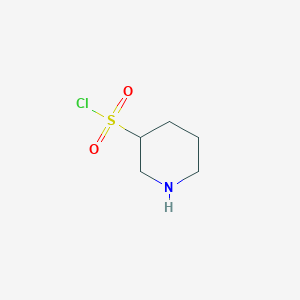
2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester
Descripción general
Descripción
2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Functional Polymers : This compound is used in the synthesis of functional polymers based on β-olefins, contributing to advancements in polymer science (Purgett, Xie, Bansleben, & Vogl, 1988).
Peptide and Peptidomimic Synthesis : It is also utilized in peptide and peptidomimic synthesis, playing a crucial role in the development of new peptides (Bovy & Rico, 1993).
Synthesis of N-azanucleosides : The compound serves as a key intermediate for synthesizing 2',3'-dideoxy-2'-trifluoromethyl-N-azanucleosides, important in nucleoside chemistry (Qing, Yu, & Fu, 2002).
Dipeptide Synthesis : It is used as an auxiliary and a chiral Aib building block in dipeptide synthesis, contributing to the field of amino acid research (Studer, Hintermann, & Seebach, 1995).
Intermediate in Biotin Synthesis : The compound is a key intermediate in the natural product Biotin, which plays a significant role in the metabolic cycle and catalytic fixation of carbon dioxide (Qin et al., 2014).
Synthetic Precursors for Medicinal Candidates : Its derivatives are important synthetic precursors in the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
Activation of Carboxylic Acids : The activation of carboxylic acids with tert-butyl carbonates using this compound leads to efficient formation of esters, which are intermediates in reactions to afford amides or peptides (Basel & Hassner, 2002).
Cyclic Amino Acid Precursors : It is also used in synthesizing derivatives that are precursors of a new type of cyclic amino acid (Hao et al., 2000).
Propiedades
IUPAC Name |
tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-7-13-10(11,4)5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVACISFUQOXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CCO1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-2H-thiopyrano[3,2-b]chromen-10-one](/img/structure/B8210320.png)

![3-Amino-1-(carbamoylamino)-1-[2-(carbamoylamino)hydrazinyl]urea](/img/structure/B8210336.png)
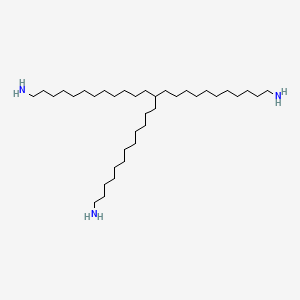
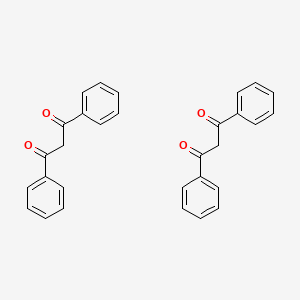
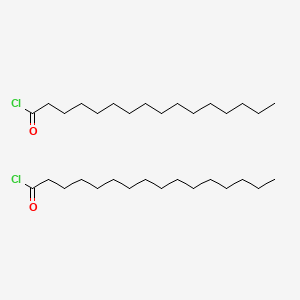
![disodium;butanedioate;(8R,9R,10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B8210378.png)
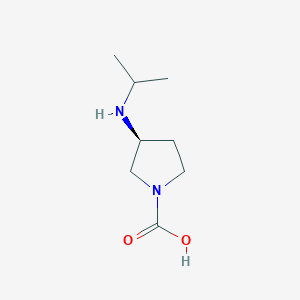
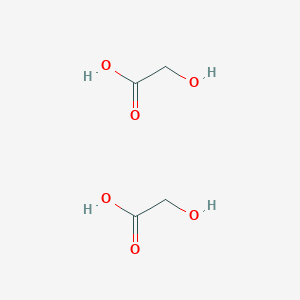
![tert-butyl N-methyl-N-[(2S)-pyrrolidin-2-yl]carbamate](/img/structure/B8210392.png)
![tert-butyl-[(2S)-1-oxopropan-2-yl]carbamic acid](/img/structure/B8210406.png)

